molecular formula C15H14N4 B2761460 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034416-27-6

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2761460
CAS No.: 2034416-27-6
M. Wt: 250.305
InChI Key: GLBXTKVWPYDHIT-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine moiety with a tetrahydroisoquinoline ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the tetrahydroisoquinoline ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60°C can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the pyrazolo[1,5-a]pyrazine and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyrazin-4-yl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-2-4-13-11-18(9-6-12(13)3-1)15-14-5-7-17-19(14)10-8-16-15/h1-5,7-8,10H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXTKVWPYDHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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